N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-5-3-2-4-6-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-7-15(23)8-10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPSEHTMDDFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 3-ethylphenyl and 1-ethyl-1H-pyrrol-2-yl groups can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral activity. Compounds similar to N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide have been investigated for their ability to inhibit viral replication. For instance, derivatives of thiazole and pyrimidine structures have shown efficacy against various viral targets, including respiratory viruses and those responsible for emerging infectious diseases .
Case Study: SARS-CoV-2 Inhibition
In vitro studies have indicated that compounds with similar structural motifs can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. The mechanism often involves interference with viral entry into host cells or inhibition of viral polymerase activity . Such findings suggest that this compound could be a candidate for further antiviral development.
Anticancer Activity
The compound's thiazole and pyrimidine components are known to exhibit anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Study: Mechanism of Action
Studies have demonstrated that compounds with a thiazole ring can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism has been observed in various cancer cell lines, suggesting that this compound may also exhibit similar effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi. The presence of the thiazole moiety is particularly noted for enhancing antimicrobial activity due to its ability to interact with microbial cell membranes .
Case Study: Efficacy Against Resistant Strains
Research has indicated that derivatives of thiazole exhibit significant activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential application of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-y]sulfanyl}acetamide in combating resistant infections .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyldihydropyrimidin-thiazol]}acetamide and its analogs. Variations in substituents on the thiazole and pyrimidine rings can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increases lipophilicity |
| Methyl group | Enhances potency against cancer |
| Sulfanyl linkage | Improves antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its combination of a fluorophenyl group, thiazole, and pyrimidinone systems. Comparisons with related molecules reveal critical differences in substituents and pharmacophore arrangements:
Key Observations :
- Thiazole vs. Triazole/Imidazo-Thiazole Systems : The target compound’s 1,3-thiazole group contrasts with triazole (e.g., anti-exudative derivatives ) or imidazo-thiazole systems (e.g., ). These differences likely influence electronic properties and target selectivity.
- Substituent Effects: The 4-methyl-2-phenyl substitution on the thiazole (target) vs. cyano-ethyl () or furan-triazole () groups may alter steric bulk, solubility, and binding interactions.
- Biological Implications : While the target compound lacks explicit activity data, analogs like the anti-exudative derivatives (70% purity, comparable to diclofenac sodium ) suggest sulfanyl-acetamide frameworks as viable leads for drug development.
Computational and Crystallographic Analysis
- thiazole systems) .
Biological Activity
N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes:
- A 4-fluorophenyl group.
- A thiazole derivative.
- A dihydropyrimidine moiety with a sulfanyl linkage.
The molecular formula is C_{20}H_{19FN_2O_2S with a molecular weight of approximately 364.45 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer effects. Below are the key findings from various studies:
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, dual inhibitors targeting both p38 MAPK and phosphodiesterase 4 (PDE4) have demonstrated significant reductions in tumor necrosis factor-alpha (TNFα) levels in various preclinical models .
Anticancer Potential
The compound's structural components suggest potential efficacy against cancer cells. Preliminary in vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines : By blocking key signaling pathways involved in inflammation.
- Induction of Apoptosis : Through mitochondrial pathways leading to caspase activation.
- Cell Cycle Arrest : Particularly at the G1 phase, preventing proliferation of cancer cells.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early research suggests favorable membrane permeability and plasma protein binding characteristics .
Toxicological Assessment
Preliminary toxicological evaluations indicate low mutagenicity and acceptable safety profiles in animal models . However, comprehensive toxicity studies are necessary to establish safety for clinical use.
Q & A
Q. How can spectral data conflicts (e.g., overlapping NMR peaks) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
